

Spectroscopic and Synthetic Profile of Benzyl (2-bromoethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl (2-bromoethyl)carbamate

Cat. No.: B1267090

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **Benzyl (2-bromoethyl)carbamate** (CAS No. 53844-02-3), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating available data on its synthesis and spectral characteristics.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Benzyl (2-bromoethyl)carbamate**. While efforts have been made to collate a complete dataset, certain spectroscopic information (^{13}C NMR, IR, and Mass Spectrometry) is not readily available in the public domain and, as such, could not be included in this guide.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.37-7.33	m	-	5	Ar-H
5.12	s	-	2	-O-CH ₂ -Ar
3.61	t	5.6	2	-CH ₂ -NH-
3.47	t	5.6	2	Br-CH ₂ -

Note: The ¹H NMR data is based on a spectrum recorded in CDCl₃.

Experimental Protocols

A detailed experimental protocol for the synthesis of **Benzyl (2-bromoethyl)carbamate** is provided below. Protocols for the acquisition of spectroscopic data were not explicitly available in the reviewed literature.

Synthesis of Benzyl (2-bromoethyl)carbamate[1][2][3]

Materials:

- 2-bromoethylamine hydrobromide
- Chloroform
- Triethylamine
- Benzyl chloroformate
- Water

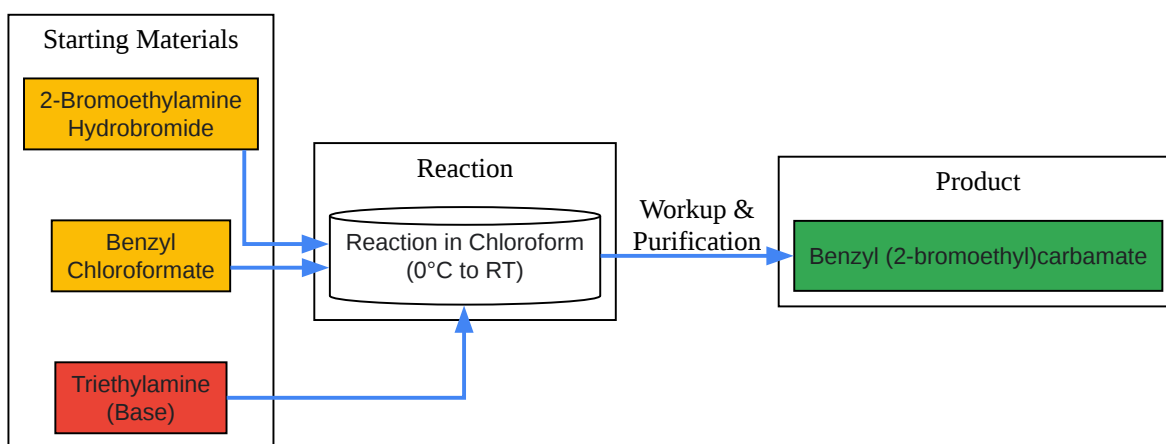
Procedure:

- To a solution of 2-bromoethylamine hydrobromide (120.0 g) in chloroform (1400 ml), add triethylamine (204 ml).

- Cool the mixture under ice-cooling and add benzyl chloroformate (100 ml) dropwise.
- Stir the mixture at 0°C for one hour.
- Allow the reaction to warm to room temperature and continue stirring overnight.
- Quench the reaction by adding water.
- Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield **Benzyl (2-bromoethyl)carbamate**.

Synthetic Workflow

The synthesis of **Benzyl (2-bromoethyl)carbamate** involves a standard protection reaction of an amine. The workflow can be visualized as a straightforward process from commercially available starting materials to the final product.



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Caption: Synthetic pathway for **Benzyl (2-bromoethyl)carbamate**.

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